Cas no 34621-73-3 (2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose)

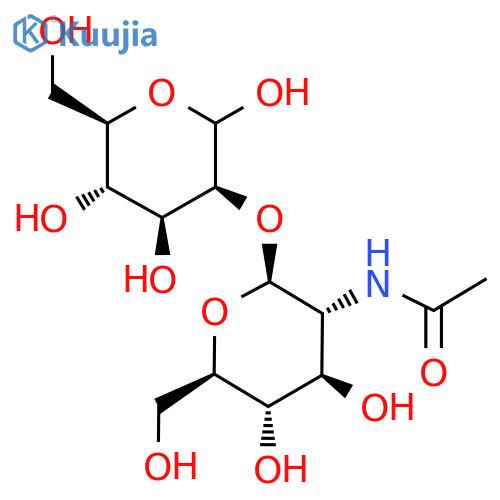

34621-73-3 structure

商品名:2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 化学的及び物理的性質

名前と識別子

-

- 2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannose

- 2-O-(2-ACETAMIDO-2-DEOXY-B-D-GLUCOPYRANOSYL)-D-MANNOSE

- 2-O-(2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSYL)-D-MANNOSE

- D-Mannose,2-O-[2-(acetylamino)-2-deoxy-b-D-glucopyranosyl]-

- GlcNAcβ-1-2Man

- β

- 1-2 N-Acetylglucosamine-mannose

- 2-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-mannose

- Glcnac-1-2-man

- N-Acetylglucosaminyl-1-2-mannopyranose

- β-1-2 N-acetylglucosamine mannose

- β-D-GlcNAc-(1→2)-D-Man

- 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose

- GlcNAc-β-1,2-Man

- N-Acetylglucosaminyl-β-1,2-mannose

- N-Acetyl-glucosamine mannose

- β1-2 N-AcetylglucosaMine-Mannose

- 2-O-(2-Acetamido-2-deoxy-2-D-glucopyranosyl)-D-mannose

- 2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN

- 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose

- 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose

-

- MDL: MFCD01311886

- インチ: 1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1

- InChIKey: KGSIOYQZUFTKHO-DLDFRZNISA-N

- ほほえんだ: [C@H]1(O[C@@H]([C@@H](O)[C@H](O)[C@H]1NC(=O)C)CO)O[C@@H]1C(O)O[C@H](CO)[C@@H](O)[C@@H]1O

計算された属性

- せいみつぶんしりょう: 383.14300

- どういたいしつりょう: 383.143

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 12

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 480

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 10

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 198A^2

じっけんとくせい

- 密度みつど: 1.58

- ゆうかいてん: 141-143°C

- ふってん: 858.2°Cat760mmHg

- フラッシュポイント: 472.8°C

- 屈折率: 1.6

- ようかいど: 甲醇(微溶)、水(微溶)

- PSA: 198.40000

- LogP: -4.86250

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 税関データ

- 税関コード:29400090

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00CACO-5mg |

2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |

34621-73-3 | 5mg |

$275.00 | 2025-02-26 | ||

| 1PlusChem | 1P00CACO-10mg |

2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |

34621-73-3 | 10mg |

$438.00 | 2025-02-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00373-1MG |

N-Acetylglucosaminyl-β-1,2-mannose |

34621-73-3 | 1mg |

¥3333.18 | 2023-09-13 | ||

| TRC | A158175-5mg |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |

34621-73-3 | 5mg |

$ 150.00 | 2023-02-03 | ||

| A2B Chem LLC | AF72488-10mg |

2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |

34621-73-3 | 10mg |

$438.00 | 2023-12-30 | ||

| A2B Chem LLC | AF72488-25mg |

2-O-(2-ACETAMIDO-2-DOEXY-B-D-GLUCOPYRANO SYL)-D-MAN |

34621-73-3 | 25mg |

$882.00 | 2023-12-30 | ||

| TRC | A158175-1mg |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |

34621-73-3 | 1mg |

$ 55.00 | 2023-02-03 | ||

| TRC | A158175-10mg |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |

34621-73-3 | 10mg |

$ 290.00 | 2023-02-03 | ||

| TRC | A158175-2mg |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |

34621-73-3 | 2mg |

$ 85.00 | 2023-02-03 | ||

| TRC | A158175-25mg |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose |

34621-73-3 | 25mg |

$ 685.00 | 2023-02-03 |

2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

34621-73-3 (2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannose) 関連製品

- 9004-61-9(Hyaluronic acid)

- 31799-91-4(Potassium hyaluronate)

- 13007-32-4(Lacto-N-neotetraose)

- 38864-21-0(N,N',N''-Triacetylchitotriose)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量